molecular formula C15H10ClNO3 B2619863 (2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 28022-03-9

(2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No. B2619863
CAS RN: 28022-03-9
M. Wt: 287.7
InChI Key: ZRHDHSKYOFPGOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve studying these reactions and the conditions under which they occur .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This might involve predicting possible reactions based on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (IR, NMR, UV-Vis, etc.) .

Mechanism of Action

Target of Action

2-Chloro-4-NitroChalcone, also known as (E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one or (2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, has been found to bind distinctive receptors in rat brain homogenates . These receptors include the binding site of benzodiazepines/GABAA, serotonin 5-HT1A, and m-opioid . These receptors play crucial roles in various physiological processes, including mood regulation, pain perception, and neuronal signaling.

Mode of Action

The interaction of 2-Chloro-4-NitroChalcone with its targets results in a series of biochemical reactions. The compound displaces specific ligands from these receptors, thereby modulating their activity . This modulation can lead to changes in neuronal signaling, which may underlie the compound’s observed pharmacological effects.

Biochemical Pathways

2-Chloro-4-NitroChalcone affects several biochemical pathways. For instance, it has been reported to degrade via the 1,2,4-benzenetriol (BT) pathway in a Gram-negative bacterium . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-Chloro-4-NitroChalcone-utilizers . The degradation of 2-Chloro-4-NitroChalcone via this pathway could have downstream effects on various cellular processes.

Pharmacokinetics

Chalcones and their derivatives, to which 2-chloro-4-nitrochalcone belongs, are known to exhibit a wide range of pharmacological activities

Result of Action

The molecular and cellular effects of 2-Chloro-4-NitroChalcone’s action are likely to be diverse, given its multiple targets and the various pathways it affects. For instance, it has been reported to have anti-anxiety, anti-depression, and analgesic effects . These effects are likely the result of the compound’s interactions with its targets and its impact on biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-NitroChalcone. For example, the compound’s degradation via the BT pathway occurs in a Gram-negative bacterium , suggesting that the presence of specific microbial communities could influence the compound’s environmental fate Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity

Safety and Hazards

This involves studying the toxicity of the compound and any risks associated with its handling and disposal .

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(9-6-12)17(19)20/h1-10H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHDHSKYOFPGOJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

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